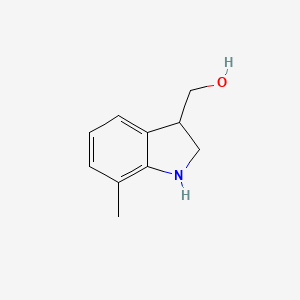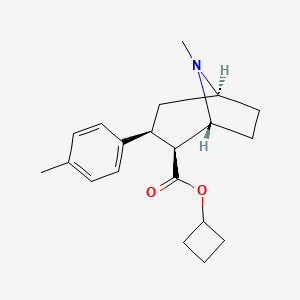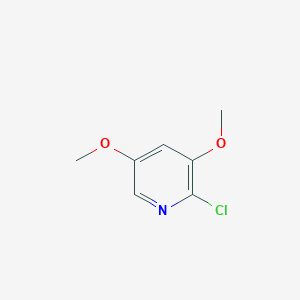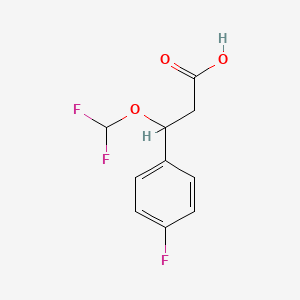![molecular formula C8H5F3N2O2S2 B12956333 Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)
Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential pharmacological activities. The compound consists of a thiazole ring fused to a pyridine ring, with a methylsulfonyl group at the 2-position and a trifluoromethyl group at the 6-position. These substituents contribute to the compound’s chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method starts with the formation of the thiazole ring from thiazolidine derivatives, followed by annulation with pyridine derivatives . The reaction conditions often involve the use of strong acids or bases to facilitate ring closure and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heterocyclic nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis.
Aplicaciones Científicas De Investigación
Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)- has a broad range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and materials science, where its reactivity and stability are advantageous.
Mecanismo De Acción
The mechanism of action of thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-b]pyridine: Lacks the methylsulfonyl and trifluoromethyl groups, resulting in different chemical and biological properties.
Thiazolo[5,4-c]pyridine: A structural isomer with the thiazole and pyridine rings fused in a different orientation, leading to distinct reactivity and applications.
Uniqueness
Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)- is unique due to the presence of both the methylsulfonyl and trifluoromethyl groups, which confer enhanced reactivity, binding affinity, and metabolic stability. These features make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H5F3N2O2S2 |
|---|---|
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
2-methylsulfonyl-6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C8H5F3N2O2S2/c1-17(14,15)7-13-6-5(16-7)2-4(3-12-6)8(9,10)11/h2-3H,1H3 |
Clave InChI |
STXYTNSELXYRKS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC2=C(S1)C=C(C=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B12956279.png)
![6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12956300.png)

![5-Aminobenzo[d]thiazole-2-carboximidamide](/img/structure/B12956309.png)






